阿帕替尼甲磺酸盐

描述

YN-968D1,也称为阿帕替尼甲磺酸盐 ,是一种新型且选择性的血管内皮生长因子受体-2酪氨酸激酶抑制剂。该化合物在体外和体内均显示出强大的活性,使其成为一种很有前景的癌症治疗候选药物。 它主要用于抑制血管生成,血管生成是指从已存在的血管中形成新血管的过程,这对肿瘤生长和转移至关重要 .

科学研究应用

Gastric Cancer

Apatinib is most well-studied in the context of gastric cancer. Clinical trials have demonstrated its efficacy as a second-line treatment after failure of chemotherapy. A systematic review indicated that apatinib showed an objective response rate (ORR) of approximately 13.2% in advanced gastric cancer patients .

Hepatocellular Carcinoma

Similarly, studies have reported positive outcomes for patients with hepatocellular carcinoma. One clinical trial highlighted a median progression-free survival (PFS) of 3.82 months among patients treated with apatinib after previous treatments .

Lung Cancer

Apatinib has been evaluated in various lung cancer subtypes, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). In several phase II trials, apatinib combined with chemotherapy demonstrated promising results, with an ORR of 15.25% in advanced soft tissue sarcomas and notable efficacy in previously treated SCLC patients .

Breast Cancer

In metastatic breast cancer cases resistant to standard therapies, apatinib has shown potential benefits. A study indicated that among patients treated with apatinib after multifaceted therapies, the disease control rate (DCR) was approximately 83.3%, with manageable adverse effects .

Thyroid Cancer

Apatinib has also been explored for radioiodine refractory differentiated thyroid cancer (RAIR-DTC). A phase II trial reported an ORR of 80% and a DCR of 95%, with a median PFS of 18.4 months, showcasing its potential as a viable treatment option for this challenging condition .

Data Tables

The following tables summarize key findings from clinical trials involving apatinib across various cancers:

| Cancer Type | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|---|

| Gastric Cancer | 13.2% | ~3.82 months | Not specified |

| Hepatocellular Carcinoma | Not specified | ~3.82 months | Not specified |

| Non-Small Cell Lung Cancer | 15.25% | Varies by combination | Not specified |

| Small Cell Lung Cancer | ~13.6% | ~5.4 months | ~10 months |

| Metastatic Breast Cancer | 13.9% | Not specified | Not specified |

| Thyroid Cancer | 80% | ~18.4 months | ~51.6 months |

Case Study: Advanced Gastric Cancer

In a notable study involving advanced gastric cancer patients treated with apatinib, researchers reported an ORR of approximately 13.2%, indicating modest efficacy but highlighting the need for further exploration into combination therapies to enhance outcomes .

Case Study: Radioiodine Refractory Differentiated Thyroid Cancer

A phase II trial assessed apatinib's long-term efficacy in RAIR-DTC, revealing an impressive ORR of 80%. The study emphasized the drug's potential as a significant treatment option for patients who have limited alternatives due to disease progression .

作用机制

YN-968D1 通过选择性抑制血管内皮生长因子受体-2 的磷酸化来发挥作用,该受体是血管生成的关键调节剂。通过阻断该受体,YN-968D1 有效地抑制了内皮细胞的增殖、迁移和管形成,从而阻止了为肿瘤提供营养的新血管的形成。 这种抑制会导致肿瘤生长和转移减少 .

生化分析

Biochemical Properties

Apatinib Mesylate plays a significant role in biochemical reactions by inhibiting the activity of VEGFR-2. This inhibition prevents the binding of vascular endothelial growth factor (VEGF) to its receptor, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and new blood vessel formation. Apatinib Mesylate also mildly inhibits other tyrosine kinases such as c-Kit and c-SRC . The interactions between Apatinib Mesylate and these biomolecules are primarily based on its ability to bind to the ATP-binding site of the receptor tyrosine kinases, thereby preventing their activation and subsequent signaling.

Cellular Effects

Apatinib Mesylate exerts various effects on different types of cells and cellular processes. In endothelial cells, it inhibits proliferation and migration, leading to reduced angiogenesis. In cancer cells, Apatinib Mesylate induces apoptosis and inhibits cell proliferation by blocking the VEGF signaling pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the expression of genes involved in angiogenesis and cell survival, thereby promoting apoptosis and inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of Apatinib Mesylate involves its selective inhibition of VEGFR-2. By binding to the ATP-binding site of VEGFR-2, Apatinib Mesylate prevents the receptor’s phosphorylation and activation, thereby blocking the downstream signaling pathways that promote angiogenesis . This inhibition leads to reduced endothelial cell proliferation, migration, and new blood vessel formation. Additionally, Apatinib Mesylate mildly inhibits other tyrosine kinases such as c-Kit and c-SRC, further contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apatinib Mesylate have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory effects on VEGFR-2 over extended periods . Long-term studies have shown that Apatinib Mesylate can sustain its anti-tumor effects, leading to prolonged inhibition of tumor growth and angiogenesis . Some degradation of the compound may occur over time, which could potentially reduce its efficacy .

Dosage Effects in Animal Models

The effects of Apatinib Mesylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, Apatinib Mesylate can induce adverse effects such as hypertension, proteinuria, and decreased white blood cell count . These toxic effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

Apatinib Mesylate is involved in several metabolic pathways, primarily those related to its role as a tyrosine kinase inhibitor. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Apatinib Mesylate, converting it into various metabolites that are subsequently excreted from the body . The metabolic pathways of Apatinib Mesylate also involve interactions with cofactors such as NADPH, which are essential for its biotransformation .

Transport and Distribution

Apatinib Mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can be absorbed into the bloodstream, where it binds to plasma proteins and is transported to different tissues . Within cells, Apatinib Mesylate interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues, where it exerts its anti-tumor effects by inhibiting angiogenesis and promoting apoptosis .

Subcellular Localization

The subcellular localization of Apatinib Mesylate is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases such as VEGFR-2 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its inhibitory effects . Additionally, Apatinib Mesylate may undergo post-translational modifications that affect its localization and activity, further modulating its anti-tumor effects .

准备方法

合成路线和反应条件

YN-968D1 的合成涉及多个步骤,包括关键中间体的形成以及它们在特定条件下的后续反应。 详细的合成路线是专有的,但它通常涉及使用各种有机试剂和催化剂来获得所需的分子结构 .

工业生产方法

YN-968D1 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以满足药品标准。 然后将该化合物配制成口服剂型,用于临床使用 .

化学反应分析

反应类型

YN-968D1 经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常由氧化剂促进。

还原: 与氧化相反,该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 条件通常涉及控制温度和 pH 值,以确保所需的反应途径 .

主要产品

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化衍生物,而还原可能产生该化合物的还原形式。 取代反应会导致具有不同官能团的各种取代衍生物 .

相似化合物的比较

YN-968D1 在作为血管内皮生长因子受体-2 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:

索拉非尼: 另一种用于癌症治疗的酪氨酸激酶抑制剂,但其靶标谱更广。

舒尼替尼: 一种多靶点受体酪氨酸激酶抑制剂,在肾细胞癌和胃肠道间质瘤中应用。

西地尼布: 一种有效的血管内皮生长因子受体抑制剂,在癌症治疗中具有类似的应用 .

与这些化合物相比,YN-968D1 在临床前模型中显示出优越的疗效,并且具有更良好的毒性特征,使其成为进一步临床开发的有希望的候选药物 .

生物活性

Apatinib, a novel antiangiogenic agent, has garnered attention in the oncology field for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), thereby impeding tumor growth and angiogenesis. This article provides a comprehensive review of the biological activity of apatinib, including its mechanisms of action, clinical efficacy, and safety profile across various malignancies.

Apatinib primarily functions by selectively inhibiting VEGFR-2, which plays a critical role in tumor angiogenesis. The inhibition of this receptor leads to several downstream effects:

- Inhibition of Tumor Angiogenesis : By blocking VEGFR-2, apatinib disrupts the signaling pathways that promote blood vessel formation within tumors, ultimately reducing nutrient and oxygen supply to cancer cells .

- Induction of Apoptosis : Apatinib has been shown to induce apoptosis in cancer cells through various signaling pathways, including the AKT/mTOR pathway. This mechanism is crucial for its antitumor effects .

- Regulation of Autophagy : The compound also modulates autophagy processes, enhancing the degradation of damaged cellular components and contributing to cell death in cancerous tissues .

| Mechanism | Description |

|---|---|

| VEGFR-2 Inhibition | Blocks angiogenesis and tumor blood supply |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Autophagy Regulation | Enhances degradation of damaged cellular components |

Clinical Efficacy

Apatinib has demonstrated promising results in various clinical trials across multiple cancer types. Below are notable findings from recent studies:

Case Studies and Clinical Trials

- Gastric Cancer : In a phase III trial, apatinib significantly improved progression-free survival (PFS) and overall survival (OS) compared to placebo in patients with advanced gastric cancer. The median PFS was reported at 4.8 months for the apatinib group versus 1.5 months for placebo .

- Breast Cancer : A study involving patients with chemotherapy-refractory breast cancer showed an overall response rate (ORR) of 30%, indicating substantial antitumor activity .

- Hepatocellular Carcinoma (HCC) : Apatinib exhibited high ORR rates (30.4%) and disease control rates (DCR) in patients with advanced HCC who had previously undergone treatment failures .

Table 2: Clinical Outcomes of Apatinib in Various Cancers

| Cancer Type | Study Design | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Gastric Cancer | Phase III Trial | N/A | 4.8 | N/A |

| Breast Cancer | Case Study | 30 | N/A | N/A |

| Hepatocellular Carcinoma | Phase II Trial | 30.4 | N/A | N/A |

Safety Profile

The safety profile of apatinib has been generally favorable, with manageable side effects reported in clinical trials. Common adverse events include:

- Hypertension

- Fatigue

- Diarrhea

- Hand-foot syndrome

Most side effects were mild to moderate and manageable with dose adjustments or supportive care .

属性

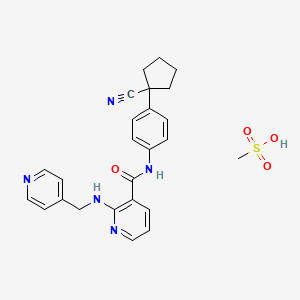

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJROXRIVQPKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153427 | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218779-75-9 | |

| Record name | Apatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Apatinib Mesylate is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. [] It exhibits potent inhibitory activity against VEGFR-2 with an IC50 of approximately 1 nM. []

A: Apatinib Mesylate primarily blocks the signaling pathway activated when Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2. [] This binding typically triggers angiogenesis, a crucial process for tumor growth and metastasis. [] By inhibiting VEGFR-2, Apatinib Mesylate effectively disrupts tumor angiogenesis, thereby limiting tumor development and spread. [, ]

A: Although highly selective for VEGFR-2, Apatinib Mesylate also exhibits weaker inhibitory effects on other tyrosine kinases, including Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), c-Kit, and c-Src. [] These kinases are also implicated in tumor pathogenesis, and their inhibition may contribute to the overall anti-tumor effects of Apatinib Mesylate. []

A: Apatinib Mesylate has been shown to inhibit tumor cell proliferation, migration, and invasion, both in vitro and in vivo. [, ] It induces cell cycle arrest and promotes apoptosis in tumor cells. [] Additionally, Apatinib Mesylate can reverse P-glycoprotein (ABCB1) and ABCG2-mediated multidrug resistance in drug-resistant solid tumor cells by inhibiting their transport function. []

ANone: This information can be found in publications related to the chemical synthesis and characterization of Apatinib Mesylate. The research papers provided focus on the pharmacological aspects and do not delve into the specific details of its chemical structure.

ANone: While spectroscopic data is crucial for compound characterization, this information is not detailed within the provided research papers. It's recommended to consult specialized databases or publications focusing on the chemical characterization of Apatinib Mesylate.

A: Research has identified several polymorphs and hydrates of Apatinib Mesylate, including two anhydrous polymorphs (I and II) and hydrates (HA and HB). [] These forms exhibit varying stability and properties. For instance, Form HA has been identified as the most thermodynamically stable form. [] Additionally, studies have explored humidity-induced single-crystal-to-single-crystal (SCTSC) transformations in Apatinib Mesylate solvates. [] These findings highlight the importance of controlling environmental factors like moisture and temperature during manufacturing and storage to ensure drug stability.

A: Researchers have investigated liposomal formulations of Apatinib Mesylate (Lipo-Apa) to improve its delivery and efficacy. [] Liposomes can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues.

A: A two-dimensional liquid chromatography (2D-LC) method has been developed and validated for accurately quantifying Apatinib Mesylate plasma concentrations. [] This method offers several advantages, including simplicity, convenience, accuracy, and robustness. []

A: Apatinib Mesylate is administered orally. [, ]

A: Apatinib Mesylate undergoes extensive metabolism in the liver, primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1. [] The primary metabolic pathways include Eand Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation. [] Apatinib Mesylate is primarily excreted in feces, with approximately 59% of the administered dose recovered unchanged in feces. [] Only a small fraction of the drug is excreted unchanged in urine. []

A: Preclinical studies have demonstrated the antitumor efficacy of Apatinib Mesylate in various human tumor xenograft models, including gastric cancer. [] A Phase III clinical trial showed that Apatinib Mesylate significantly prolonged overall survival (OS) by a median of 55 days and progression-free survival (PFS) by 25 days compared with placebo in patients with chemotherapy-refractory metastatic gastric cancer. []

A: Besides gastric cancer, Apatinib Mesylate has shown promising clinical activity in various other cancers, including advanced non-small cell lung cancer (NSCLC) [, , , ], hepatocellular carcinoma (HCC), [, , ], breast cancer [, , ], colorectal cancer [, ], ovarian cancer [, ], and malignant melanoma. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。